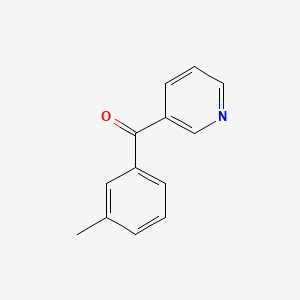

Pyridin-3-yl(m-tolyl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

(3-methylphenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C13H11NO/c1-10-4-2-5-11(8-10)13(15)12-6-3-7-14-9-12/h2-9H,1H3 |

InChI Key |

AQCYLQNJIBVMOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Pyridin 3 Yl M Tolyl Methanone and Analogues

Direct Synthesis Approaches

Direct synthesis methods provide straightforward routes to pyridin-3-yl(m-tolyl)methanone and its analogs. These approaches primarily involve the formation of the key ketone linkage through acylation reactions, organometallic couplings, or oxidation of suitable precursors.

Electrophilic Acylation and Friedel-Crafts Variants for Aryl Ketone Formation

The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. However, the direct acylation of pyridines is challenging due to the electron-deficient nature of the pyridine (B92270) ring, which deactivates it towards electrophilic attack. youtube.com Furthermore, the nitrogen atom in pyridine can be acylated to form a more electron-deficient pyridinium (B92312) salt, further hindering the desired C-acylation. youtube.com

Despite these challenges, variations of the Friedel-Crafts reaction have been developed. For instance, the synthesis of (4-methoxyphenyl)(pyridin-3-yl)methanone has been achieved by reacting nicotinic acid with thionyl chloride followed by treatment with anisole (B1667542) in the presence of aluminum chloride. researchgate.net A similar approach using toluene (B28343) instead of anisole can be envisioned for the synthesis of pyridin-3-yl(p-tolyl)methanone. researchgate.net

A palladium-catalyzed approach offers an alternative to traditional Friedel-Crafts reactions. This method involves the carbonylative coupling of (hetero)arenes with aryl or vinyl triflates. nih.govrsc.org A key feature of this reaction is the generation of N-acyl pyridinium salts as potent Friedel-Crafts acylating agents, which can then functionalize arenes under non-acidic conditions without the need for stoichiometric Lewis acids. nih.govrsc.org

Organometallic Coupling Reactions in the Construction of Pyridyl-Aryl Ketones

Organometallic coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of pyridyl-aryl ketones.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. A carbonylative Suzuki-Miyaura cross-coupling of sterically hindered ortho-disubstituted aryl iodides with various aryl boronic acids has been reported to produce a range of substituted biaryl ketones. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high functional group tolerance. nih.gov This method has been successfully applied to the synthesis of aryl ketones from acid chlorides and organozinc reagents, catalyzed by nickel complexes. researchgate.netlookchem.com The coupling of heteroaromatic carbonyl chlorides, including pyridine derivatives, with organozinc reagents proceeds in good yields. lookchem.com Specifically, 2-pyridylzinc bromide has been effectively coupled with functionalized aryl halides. researchgate.net

Kumada Coupling: While not as commonly cited for this specific transformation in the provided context, the Kumada coupling, which uses Grignard reagents, is another established method for forming C-C bonds and can be applied to ketone synthesis. bohrium.com A nickel-catalyzed procedure using Grignard reagents and acyl bromides has been described for the synthesis of various ketones. researchgate.net

A summary of representative organometallic coupling reactions for ketone synthesis is presented below:

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Boronic Acids | Aryl Iodides | Palladium-based | Effective for sterically hindered substrates. organic-chemistry.org |

| Negishi | Organozinc Reagents | Acid Chlorides, Aryl Halides | Nickel or Palladium-based | High functional group tolerance. nih.govresearchgate.netlookchem.com |

| Kumada | Grignard Reagents | Acyl Bromides | Nickel-based | Versatile for various ketone syntheses. researchgate.netbohrium.com |

Oxidation of Secondary Alcohol Precursors to Ketones

The oxidation of secondary alcohols provides a reliable route to ketones. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation, converting secondary alcohols to ketones efficiently under mild conditions. masterorganicchemistry.comnumberanalytics.commasterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in a solvent like dichloromethane. researchgate.net The precursor alcohol, pyridin-3-yl(m-tolyl)methanol, can be oxidized to pyridin-3-yl(m-tolyl)methanone using this method.

The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester, followed by an elimination reaction to yield the ketone. masterorganicchemistry.com

Application of Specific Reagents and Catalytic Systems in Related Methanone (B1245722) Syntheses

Several specific reagents and catalytic systems have been employed in the synthesis of methanones and related compounds.

FeBr₃: Iron(III) bromide has been used as a catalyst in the synthesis of 3-aroylimidazo[1,2-a]pyridines from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes. nih.gov It has also been utilized in the regioselective intramolecular sulfenoamination of unactivated terminal olefins. doi.org

RuCl₃: Ruthenium(III) chloride has been shown to catalyze the chemoselective transfer hydrogenation of aryl aldehydes, while leaving aryl ketones unchanged. beilstein-journals.orgd-nb.info However, it has also been used to catalyze the condensation of resorcinol (B1680541) with aromatic aldehydes to form 9-aryl-9H-xanthene-3,6-diols. researchgate.net Additionally, RuCl₃ has been effective in catalyzing three-component Mannich reactions to produce N-protected β-aryl-β-amino ketones. organic-chemistry.org

CuCl₂: Copper(II) chloride is a versatile catalyst in organic synthesis. It has been used in the synthesis of 1,3,5-triarylbenzenes from ketones and in the preparation of coumarin (B35378) derivatives. koreascience.krmyttex.net It also serves as a co-catalyst in the Wacker process. wikipedia.org

Multi-Component Reactions and Annulation Strategies

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step, often with high atom economy. organic-chemistry.orgbohrium.comresearchgate.net

Formal [4+2] Annulation Approaches for Quinolin-3-yl(m-tolyl)methanone and Similar Compounds

A transition metal-free formal [4+2] annulation of anthranils and enaminones has been developed for the synthesis of 3-acylquinolines. mdpi.comresearchgate.net This method provides a green and efficient route to compounds like quinolin-3-yl(p-tolyl)methanone. The reaction proceeds via an aza-Michael addition followed by intramolecular annulation. researchgate.net While this specific example leads to a quinoline (B57606) derivative, similar annulation strategies could be adapted for the synthesis of pyridyl-aryl ketones. Another formal [4+2] annulation of ketoxime acetates and ynals has been developed for the synthesis of isoquinolines. nih.govacs.org

Condensation Reactions Leading to Functionalized Pyridines and Pyrazolines Bearing Ketone Moieties

Condensation reactions are fundamental in constructing the core structures of functionalized pyridines and pyrazolines that incorporate ketone functionalities. These reactions often involve the joining of two or more molecules with the elimination of a small molecule, such as water.

One established method for synthesizing highly functionalized pyridines is the Kröhnke pyridine synthesis. This reaction utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. When treated with ammonium (B1175870) acetate (B1210297), these reactants undergo a Michael reaction to produce 2,4,6-trisubstituted pyridines in high yields under mild conditions. wikipedia.org The mechanism involves the enolization of the α-pyridinium methyl ketone, followed by a 1,4-addition to the α,β-unsaturated ketone to form a 1,5-dicarbonyl intermediate. wikipedia.org Subsequent reaction with ammonia, cyclization, and aromatization through the loss of a water molecule yields the final pyridine heterocycle. wikipedia.org

Another versatile approach involves the one-pot reaction of dialkyl acyclic/cyclic ketones, methyl, aryl/heteroaryl ketones, or aldehydes with propargylamine. acs.org This method, often catalyzed by gold or copper salts, proceeds through a sequence of amination of the carbonyl compound, followed by a regioselective 6-endo-dig cyclization of the resulting N-propargylenamine intermediate and subsequent aromatization to form the functionalized pyridine. acs.org

Chalcones, which are α,β-unsaturated ketones, serve as versatile starting materials for the synthesis of various nitrogen-containing heterocycles. ipb.pt The Claisen-Schmidt condensation, involving the reaction of acetophenones with benzaldehydes, is a primary method for chalcone (B49325) synthesis. ipb.pt These chalcones can then be reacted with hydroxylamine (B1172632) hydrochloride in the presence of sodium acetate and glacial acetic acid to yield 3,5-diarylisoxazoles. ipb.pt

Furthermore, a metal-free, one-pot oxidative condensation of benzylamines with acetophenones, catalyzed by 4,6-dihydroxysalicylic acid in the presence of BF3·Et2O, provides a route to 2,4,6-trisubstituted pyridines. acs.org In this reaction, the benzylamine (B48309) acts as both the source of the aryl group at the 4-position and the nitrogen donor for the pyridine ring. acs.org

The synthesis of functionalized pyrazolo[3,4-b]pyridines can be achieved through a microwave-assisted reaction between N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione. acs.org This method regioselectively yields products with acetyl and carboxyl groups in a single step. acs.org The reaction is believed to proceed through an intermediate that undergoes cyclization with the loss of a water molecule. acs.org

A summary of various condensation reactions is presented in the table below.

| Starting Materials | Reagents/Catalysts | Product Type | Ref |

| α-pyridinium methyl ketone salts, α,β-unsaturated carbonyl compounds | Ammonium acetate | 2,4,6-trisubstituted pyridines | wikipedia.org |

| Ketones/aldehydes, propargylamine | Gold or copper salts | Functionalized pyridines | acs.org |

| Benzylamines, acetophenones | 4,6-dihydroxysalicylic acid, BF3·Et2O | 2,4,6-trisubstituted pyridines | acs.org |

| N-substituted 5-aminopyrazoles, 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione | Microwave irradiation | Functionalized pyrazolo[3,4-b]pyridines | acs.org |

| Acetophenones, benzaldehydes | Base (e.g., NaOH, KOH) or Acid (e.g., BF3·OEt2) | Chalcones | ipb.pt |

Process Development and Scalability

The transition from laboratory-scale synthesis to industrial production of Pyridin-3-yl(m-tolyl)methanone and its analogues necessitates careful consideration of process development and scalability. This involves optimizing reaction conditions and incorporating principles of green chemistry to ensure an efficient, cost-effective, and environmentally responsible manufacturing process.

Optimization of Reaction Conditions for Industrial-Scale Synthesis (e.g., temperature, solvent, catalyst loading)

For the industrial-scale synthesis of diaryl methanones, such as Pyridin-3-yl(m-tolyl)methanone, Friedel-Crafts acylation is a common method. acs.org The optimization of this reaction is crucial for large-scale production. Key parameters that are typically optimized include the choice of Lewis acid catalyst, solvent, temperature, and reaction time.

While aluminum chloride (AlCl₃) is a widely used Lewis acid for Friedel-Crafts acylation, its moisture sensitivity can be problematic on a large scale. acs.org As an alternative, titanium tetrachloride (TiCl₄), a liquid, has been shown to be an effective catalyst for the acylation of functionalized substrates, providing comparable yields to AlCl₃. acs.org The use of a liquid catalyst can simplify handling and addition during large-scale operations. acs.org

The optimization of catalyst loading is another critical factor. For instance, in the synthesis of thioesters, it was found that doubling the catalyst loading of Mg(OEt)₂ from 3 mol% to 6 mol% resulted in full conversion of the starting material and a significantly higher isolated yield of the product. tdl.org

Temperature control is also vital. In the synthesis of diarylketones using TiCl₄, it was noted that the addition of the catalyst did not cause a significant exothermic reaction, and external heating was required to reach the optimal reaction temperature of 50 °C. acs.org This indicates good thermal control of the reaction on a larger scale.

Solvent selection plays a role in reaction efficiency and work-up procedures. Solvent-free conditions, where possible, can simplify the process and reduce waste. ajol.info For example, a highly efficient procedure for the synthesis of diaryl- and triarylmethanes has been developed using supported P₂O₅ on SiO₂ or Al₂O₃ under solvent-free conditions at room temperature. ajol.info

The following table summarizes the optimization of various reaction parameters for related syntheses.

| Reaction Type | Catalyst | Key Optimization Parameter(s) | Outcome | Ref |

| Friedel-Crafts Acylation | TiCl₄ | Catalyst choice (liquid vs. solid) | Comparable yield to AlCl₃, easier handling | acs.org |

| Thioester Synthesis | Mg(OEt)₂ | Catalyst loading | Increased yield from 34% to 83% | tdl.org |

| Diaryl/Triarylmethane Synthesis | P₂O₅-SiO₂/Al₂O₃ | Solvent-free conditions | Excellent yields at room temperature | ajol.info |

| Domino Reaction | TBAT | Reaction time, temperature | Optimal conditions: 30 °C for 4 h | mdpi.com |

A gram-scale synthesis of an eight-membered cyclic diaryl sulfide (B99878) was successfully demonstrated, yielding 1.05 g (81% yield) of the product, highlighting the scalability of the optimized reaction conditions. mdpi.com

Exploration of Green Chemistry Principles in Methanone Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. wikipedia.orgrroij.compnas.org For methanone synthesis, particularly through Friedel-Crafts acylation, several green strategies have been explored.

Atom Economy and Waste Minimization: A key principle of green chemistry is maximizing atom economy, which involves designing synthetic methods to incorporate all materials used in the process into the final product. rsc.org Traditional Friedel-Crafts acylation often generates significant waste due to the stoichiometric use of Lewis acid catalysts like AlCl₃. snu.ac.kr The development of catalytic systems that can be reused is a crucial step towards minimizing waste. numberanalytics.com

Alternative Reagents and Catalysts: To circumvent the issues associated with traditional acylating agents like acyl chlorides, which can be corrosive, more environmentally friendly alternatives such as anhydrides and esters are being investigated. numberanalytics.com The use of methanesulfonic anhydride (B1165640) as a promoter for Friedel-Crafts acylation allows for the preparation of aryl ketones with minimal metallic or halogenated waste. researchgate.net Furthermore, the use of biodegradable catalysts like methanesulfonic acid under solvent-free conditions for Friedel-Crafts acylation aligns with green chemistry principles. researchgate.net

Safer Solvents and Reaction Conditions: The use of hazardous solvents is a major concern in chemical manufacturing. Green chemistry encourages the use of safer solvents or solvent-free reactions. wikipedia.org Microwave-assisted reactions and solvent-free conditions have been shown to reduce reaction times, improve yields, and decrease energy consumption. numberanalytics.comorientjchem.org For example, the synthesis of bis(indolyl)methanes has been achieved in high yields by grinding the reactants in a solvent-free environment at room temperature with an ionic liquid catalyst. orientjchem.org The use of water as a solvent, when possible, is also a highly desirable green alternative. orientjchem.org

Energy Efficiency: Designing reactions to be conducted at ambient temperature and pressure minimizes energy requirements. wikipedia.org The development of catalysts that are active under mild conditions is a key area of research. For instance, a greener synthesis of 3,3′-bisindolyl(methanes) was developed using a CuO–peroxymonosulfate system under mild, environmentally friendly conditions without the need for toxic solvents. rsc.org

The following table highlights some green chemistry approaches relevant to methanone synthesis.

| Green Chemistry Principle | Traditional Method | Greener Alternative | Benefit | Ref |

| Atom Economy | Stoichiometric AlCl₃ in Friedel-Crafts | Recyclable catalysts, catalytic amounts | Reduced waste | rsc.orgnumberanalytics.com |

| Safer Reagents | Acyl chlorides | Acetic anhydride, methanesulfonic anhydride | Less corrosive, minimal halogenated waste | numberanalytics.comresearchgate.net |

| Safer Solvents | Chlorinated solvents | Solvent-free, water, ionic liquids | Reduced toxicity and waste | numberanalytics.comorientjchem.org |

| Energy Efficiency | High temperature reactions | Microwave irradiation, ambient temperature reactions | Reduced energy consumption | wikipedia.orgnumberanalytics.com |

Derivatization Strategies for Functionalized Pyridin-3-yl(m-tolyl)methanone Derivatives

The core structure of Pyridin-3-yl(m-tolyl)methanone can be modified through various derivatization strategies to generate a library of related compounds with potentially diverse properties. These strategies often target specific functional groups on the pyridine or tolyl rings.

One common derivatization approach is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is highly effective for forming carbon-carbon bonds. For instance, indolylmethyl or benzofuranylmethyl acetates can be coupled with boronic acids in the presence of a palladium catalyst to synthesize indole/benzofuran-containing diarylmethanes. thieme-connect.com The choice of the palladium precatalyst and ligand, such as XPhos, can influence the success of the reaction. thieme-connect.com

Another powerful tool for derivatization is the Minisci reaction, which is a radical substitution reaction used to introduce alkyl or acyl groups onto electron-deficient heterocycles like pyridine. For example, (4-methoxyphenyl)(pyridin-3-yl)methanone can undergo a Minisci reaction to afford 5-(4-methoxybenzoyl)picolinamide. researchgate.net

Furthermore, the ketone functionality itself is a versatile handle for derivatization. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.netsemanticscholar.org This alcohol can then be used in subsequent reactions. For example, the selective reduction of 5-(4-methoxybenzoyl)picolinic acid with NaBH₄ yields 5-(hydroxy(4-methoxyphenyl)methyl)picolinic acid. researchgate.net

Derivatization can also involve reactions at other positions of the heterocyclic ring. For example, nitroisoxazolo[4,3-b]pyridines can be synthesized and subsequently undergo dearomatization reactions to create more complex structures. mdpi.com

The following table provides examples of derivatization strategies.

| Starting Material | Reagent(s)/Catalyst | Product Type | Ref |

| Indolylmethyl acetate | Arylboronic acid, Pd catalyst (e.g., [Pd(η³-C₃H₅)Cl]₂/XPhos) | Indole-containing diarylmethane | thieme-connect.com |

| (4-methoxyphenyl)(pyridin-3-yl)methanone | Minisci reaction conditions | 5-substituted picolinamide | researchgate.net |

| 5-(4-methoxybenzoyl)picolinic acid | NaBH₄ | 5-(hydroxy(aryl)methyl)picolinic acid | researchgate.net |

| (6-Nitroisoxazolo[4,3-b]pyridin-3-yl)(p-tolyl)methanone | Various nucleophiles | Dihydroisoxazolo[4,3-b]pyridine derivatives | mdpi.com |

These derivatization strategies allow for the systematic modification of the Pyridin-3-yl(m-tolyl)methanone scaffold, enabling the exploration of structure-activity relationships for various applications.

Mechanistic Investigations of Reactions Involving Pyridyl Methanone Systems

Elucidation of Reaction Pathways and Transition States

The reactivity of pyridyl methanones is governed by the electronic interplay between the pyridine (B92270) ring and the carbonyl group. Reaction pathways often involve initial interaction at one of these two sites. A fundamental pathway for ketones is the nucleophilic addition to the electrophilic carbonyl carbon, which proceeds through a tetrahedral intermediate masterorganicchemistry.com. The specific nature of the nucleophile and reaction conditions dictates the subsequent steps.

In addition to simple additions, pyridyl ketones can exhibit complex tautomeric equilibria. Studies on 2-picolylketones have revealed the existence of keto and enol forms at low temperatures, with a distinct pyridinium (B92312) tautomer forming at higher temperatures researchgate.net. Computational studies are instrumental in mapping these reaction pathways and identifying the structures of transition states. For instance, quantum chemical calculations have been employed to explain the stereoselectivity in the reduction of 3-acetylpyridine (B27631) derivatives, providing insights into the geometry of the transition states involved researchgate.net. The fragmentation patterns of pyridyl ketones under electron impact have also been analyzed, suggesting the involvement of four-membered cyclic transition states in certain fragmentation processes researchgate.net.

Role of Catalysts and Additives

Catalysts and additives play a pivotal role in directing the course of reactions involving pyridyl methanone (B1245722) systems, enabling transformations that are otherwise inefficient or impossible.

Transition metals are widely used to catalyze reactions involving pyridyl ketones, leveraging the coordinating ability of the pyridine nitrogen. researchgate.netnih.gov

Palladium: Palladium complexes are highly effective catalysts for a variety of cross-coupling reactions. In the synthesis of ketones from 2-pyridyl esters and organoboron compounds, the coordination of the pyridine nitrogen to the palladium center is a key mechanistic step. organic-chemistry.orgnih.gov This coordination facilitates the formation of an acylpalladium intermediate, which then undergoes transmetalation and reductive elimination to yield the ketone product. organic-chemistry.org Palladium catalysts featuring pyridinium amidate (PYA) ligands have also shown high efficiency in the α-arylation of ketones, where the ligand structure can be tailored to enhance catalytic activity and selectivity nih.gov. Furthermore, palladium complexes with di-2-pyridyl ketone ligands have been successfully used as catalysts for Suzuki and Heck cross-coupling reactions. reading.ac.ukacs.org

Copper: Copper catalysis provides an efficient and often greener alternative for transformations of pyridyl methanone precursors. For example, an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes involves the direct oxidation of a C(sp³)–H bond. mdpi.comnih.gov Mechanistic studies indicate that in some cases, water can serve as the sole oxygen source in this transformation. mdpi.comnih.gov Copper catalysts are also employed in denitrogenative transannulation reactions, where the proposed mechanism involves the formation of a copper-carbene complex acs.org. In the synthesis of N-(2-pyridyl)-α-ketoamides, a copper-catalyzed cross-coupling of methyl ketones and pyridin-2-amines is suggested to proceed via a radical pathway researchgate.net.

Iron: As an abundant and non-toxic metal, iron has emerged as a valuable catalyst. Iron PNP pincer complexes are effective for the hydrogenation of ketones. acs.orgnih.govnih.gov Computational studies have scrutinized the mechanism, initially postulating an insertion of the ketone into the Fe-H bond. acs.orgnih.gov However, this pathway was calculated to have a high energy barrier. A more favorable, "direct reduction mechanism" has been proposed, which involves the formation of a trans-dihydride iron complex that directly transfers a hydride to the ketone. acs.orgnih.gov Iron catalysts are also used for synthesizing substituted pyridines through the cyclization of ketoxime acetates and aldehydes rsc.orgacsgcipr.org. In oxidative α-amination of ketones, the mechanism is believed to proceed through the rate-limiting electron transfer from an iron enolate to an oxidant acs.org.

Interactive Table: Overview of Metal-Catalyzed Reactions in Pyridyl Methanone Systems

| Metal Catalyst | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Palladium (Pd) | Ketone Synthesis (from esters) | Coordination of pyridyl nitrogen; acylpalladium intermediate | organic-chemistry.orgnih.gov |

| Palladium (Pd) | α-Arylation of ketones | Use of tailored pyridinium amidate (PYA) ligands | nih.gov |

| Copper (Cu) | C(sp³)–H Oxidation | Direct oxidation with water as a possible oxygen source | mdpi.comnih.gov |

| Copper (Cu) | Denitrogenative Transannulation | Formation of a copper-carbene intermediate | acs.org |

| Iron (Fe) | Ketone Hydrogenation | Direct hydride transfer from a trans-dihydride iron complex | acs.orgnih.gov |

| Iron (Fe) | Oxidative α-Amination | Rate-limiting electron transfer from an iron enolate | acs.org |

Organocatalysis offers a metal-free approach to activating pyridyl systems. A photochemical method for the functionalization of pyridines utilizes a dithiophosphoric acid as a catalyst. nih.govacs.orgresearchgate.net The proposed mechanism involves the catalyst acting sequentially as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant to form a pyridinyl radical, and a hydrogen atom abstractor to generate a second radical, with the two radical species then coupling. nih.govacs.orgresearchgate.net

Synergistic catalysis, which combines organocatalysis with other catalytic modes, has also been explored. For instance, the α-allylation of ketones can be achieved by merging palladium catalysis with aminocatalysis. mdpi.com In this system, a pyrrolidine (B122466) catalyst activates the ketone by forming a nucleophilic enamine intermediate, while the palladium catalyst generates an electrophilic π-allyl complex, enabling the C-C bond formation. mdpi.com Organocatalytic transfer hydrogenation, using a Hantzsch ester as the hydride donor and an amine catalyst, represents another important metal-free reduction method for unsaturated carbonyl compounds wikipedia.org.

The choice of oxidant is critical in reactions involving the synthesis or transformation of pyridyl methanones, significantly impacting product distribution and selectivity.

Iron Species: Iron catalysts often work in concert with external oxidants. In the oxidative α-amination of ketones catalyzed by iron(III) salts, the quinone-based oxidant 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is directly involved in the rate-determining step acs.org.

TEMPO: The stable nitroxyl (B88944) radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) is a versatile oxidant and mechanistic probe. In a copper-catalyzed reaction, the addition of TEMPO as a radical scavenger drastically decreased product yield, suggesting the reaction proceeds via a radical pathway rather than an ionic one acs.org. TEMPO is also widely used as a catalyst for the oxidation of alcohols to ketones. acsgcipr.orgorganic-chemistry.orgthieme-connect.com The catalytic cycle involves the in-situ generation of the active oxidant, an oxonium ion, which is then regenerated by a stoichiometric or terminal oxidant acsgcipr.orgacsgcipr.org.

Sodium Hypochlorite (B82951) (NaOCl) and Oxygen (O2): Green and cost-effective oxidants are increasingly preferred. Sodium hypochlorite (bleach) is a common terminal oxidant used to regenerate the active catalyst in TEMPO-mediated oxidations acsgcipr.org. Molecular oxygen (O₂), often from ambient air, is also used as the sole or terminal oxidant in various metal-catalyzed reactions, such as the copper-catalyzed synthesis of imidazo[1,5-a]pyridines and the iron-catalyzed oxidation of alcohols acs.orgresearchgate.netorganic-chemistry.org.

Interactive Table: Role of Oxidants in Pyridyl Methanone Related Reactions

| Oxidant | Role | Reaction Context | Mechanistic Insight | Reference |

|---|---|---|---|---|

| DDQ | Stoichiometric Oxidant | Iron-catalyzed α-amination of ketones | Involved in rate-limiting electron transfer from iron enolate | acs.org |

| TEMPO | Radical Scavenger | Copper-catalyzed transannulation | Yield reduction indicates a radical pathway | acs.org |

| TEMPO | Catalyst | Oxidation of alcohols to ketones | Forms active oxonium ion oxidant | acsgcipr.orgorganic-chemistry.orgacsgcipr.org |

| NaOCl (Bleach) | Terminal Oxidant | TEMPO-catalyzed oxidations | Regenerates the active catalytic species | acsgcipr.org |

| O₂ (Air) | Terminal/Sole Oxidant | Copper- and Iron-catalyzed oxidations | Enables greener, more sustainable transformations | acs.orgresearchgate.net |

Spectroscopic and Computational Probes of Reaction Mechanisms

To gain deeper insight into reaction mechanisms, researchers rely on a combination of spectroscopic techniques and computational modeling.

In situ spectroscopic methods are powerful tools for monitoring reactions in real-time, providing kinetic data and allowing for the detection of transient intermediates that might be missed by offline analysis. nih.govspectroscopyonline.comx-mol.com

Vibrational Spectroscopy (IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are particularly well-suited for in-line reaction monitoring. nih.govx-mol.commdpi.com These techniques can track the progress of a reaction by following the disappearance of characteristic vibrational bands of reactants and the appearance of bands corresponding to products. nih.govx-mol.com For example, FT-IR has been used to monitor the effect of ethanol (B145695) addition to a palladium complex of di(2-pyridyl) ketone by observing changes in the carbonyl stretch acs.org. Specialized FT-IR setups have also been developed to monitor photochemical reactions in the gas phase nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy provides detailed structural information about species in solution. It can be used to determine reaction kinetics, identify intermediates, and elucidate complex reaction networks. For example, ¹H NMR has been used to monitor the titration of a (tris-pyridyl)amine Zn complex to investigate the mechanism of CO₂ absorption scispace.com.

The data gathered from these in situ techniques are invaluable for validating mechanistic hypotheses derived from computational studies and for optimizing reaction conditions to improve yield and selectivity.

Radical Trapping Experiments and EPR Studies

Mechanistic investigations into reactions involving pyridyl methanone systems often employ radical trapping experiments and Electron Paramagnetic Resonance (EPR) spectroscopy to detect and characterize radical intermediates. These studies are crucial for determining whether a reaction proceeds through a homolytic (radical) or heterolytic (ionic) pathway.

In radical trapping experiments, a radical scavenger is introduced into the reaction mixture. If the reaction rate decreases or if a new product formed from the scavenger and a radical intermediate is detected, it provides strong evidence for a radical mechanism. Common radical trapping agents used in the study of organic reactions include 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) and 1,1-diphenylethylene. For instance, in reactions where pyridyl methanone derivatives might be formed or react, the addition of TEMPO could lead to the formation of a TEMPO-adduct, which can be identified by mass spectrometry, confirming the transient existence of a radical species. researchgate.netresearchgate.net

Table 1: Representative Zero-Field Splitting Parameters from EPR Studies of a Pyridyl Dinitrene Radical

| Parameter | Value (cm⁻¹) |

|---|---|

| Dq | 0.2100 ± 0.0005 |

| Eq | -0.0560 ± 0.0002 |

Data obtained from the study of quintet pyridyl-2,6-dinitrene. nih.gov

Kinetic Isotope Effects and Hammett Studies

Kinetic Isotope Effects (KIEs) and Hammett studies are powerful tools in physical organic chemistry for elucidating reaction mechanisms by providing insights into transition state structures and the electronic effects of substituents.

The Kinetic Isotope Effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For example, a significant kH/kD value (typically > 2) for the deuteration of a C-H bond involved in a reaction of a pyridyl methanone system would indicate that this bond is being cleaved in the rate-limiting step. princeton.edu Conversely, secondary KIEs are observed when the isotopically substituted atom is not directly involved in bond breaking or formation. wikipedia.org These effects are typically smaller (kH/kD ≈ 0.8-1.2) and can provide information about changes in hybridization at the labeled position during the reaction. wpmucdn.com For instance, a change from sp2 to sp3 hybridization at a carbon atom often results in an inverse KIE (kH/kD < 1). wpmucdn.com

Hammett studies involve correlating the reaction rates or equilibrium constants of a series of reactions of substituted aromatic compounds with a set of substituent constants (σ). The slope of this correlation, the reaction constant (ρ), provides information about the electronic demand of the reaction at the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups and that there is a buildup of negative charge (or a decrease in positive charge) at the reaction center in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or a decrease in negative charge).

For reactions involving pyridyl methanone systems, the pyridyl group itself can be considered a substituent. The Hammett σ-values for pyridyl groups have been determined from various reactions. rsc.org These values are crucial for understanding the electronic influence of the pyridine ring on the reaction center. For example, the σ-values for the 3-pyridyl and 4-pyridyl groups are positive, indicating their electron-withdrawing nature. rsc.orguark.edu

Table 2: Hammett Substituent Constants (σ) for Pyridyl Groups

| Substituent | σ-value |

|---|---|

| 2-Pyridyl | 0.71 |

| 3-Pyridyl | 0.55 |

| 4-Pyridyl | 0.94 |

Mean values determined from various reactions of pyridine derivatives. rsc.org

In a hypothetical reaction at the carbonyl group of a series of substituted pyridyl methanones, a Hammett plot could be constructed by varying the substituents on the tolyl ring. The sign and magnitude of the resulting ρ value would provide insight into the mechanism of the reaction.

Solvent Effects and Medium Engineering on Reaction Outcomes

The choice of solvent can have a profound impact on the rate, yield, and selectivity of chemical reactions involving pyridyl methanone systems. Solvents can influence reaction outcomes through various mechanisms, including stabilization of reactants, transition states, or products, and by participating directly in the reaction mechanism.

In general, polar solvents tend to accelerate reactions that involve the formation of charged or more polar transition states from less polar reactants. Conversely, nonpolar solvents are often preferred for reactions where the transition state is less polar than the reactants. For instance, in Diels-Alder reactions, it has been computationally shown that reaction rates can be higher in non-polar solvents like toluene (B28343) compared to polar solvents like acetone, because polar solvents can increase the energy gap between the HOMO of the diene and the LUMO of the dienophile. mdpi.com

In the context of reactions involving pyridyl methanones, the polarity of the solvent can be engineered to control the reaction pathway. For example, in a multi-component reaction for the synthesis of indolizine (B1195054) derivatives from pyridine, acetophenone (B1666503) (a related ketone), and a nitroolefin, it was found that conducting the reaction under solvent-free conditions at a high temperature gave the best yield. mdpi.com The use of solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) significantly reduced the yield of the target product. mdpi.com This suggests that for this particular transformation, the reactants are sufficiently concentrated and reactive in the molten state, and the presence of a solvent may interfere with the reaction pathway or stabilize intermediates in an unproductive manner.

Table 3: Effect of Solvent on the Yield of a Three-Component Reaction to Synthesize Indolizine Derivatives

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | 130 | 5 | Low |

| 2 | DMF | 130 | 5 | Low |

| 3 | Solvent-free | 130 | 5 | High |

Qualitative data based on findings for a related reaction system. mdpi.com

Medium engineering can also involve the use of additives or catalysts that can alter the reaction environment. For example, the presence of acids or bases can protonate or deprotonate the pyridine nitrogen, thereby modulating its electronic properties and influencing the reactivity of the entire molecule.

Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is utilized to identify the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, and the coupling constant (J) quantifies the interaction between them. For Pyridin-3-yl(m-tolyl)methanone, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the m-tolyl group.

A representative, though not specific to this exact molecule, data set for a similar compound, (4-Methoxyphenyl)(m-tolyl)methanone, shows aromatic protons in the range of δ 7.81-6.94 ppm and a methyl group singlet around δ 2.40 ppm. rsc.org The specific chemical shifts and coupling constants for Pyridin-3-yl(m-tolyl)methanone would provide a unique fingerprint for its proton framework.

Interactive Data Table: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Pyridine-H2 | 8.80 - 8.90 | d | 1.5 - 2.5 |

| Pyridine-H4 | 8.00 - 8.10 | dt | 8.0 - 8.5, 1.5 - 2.0 |

| Pyridine-H5 | 7.40 - 7.50 | ddd | 8.0 - 8.5, 4.5 - 5.0, 0.5 - 1.0 |

| Pyridine-H6 | 8.65 - 8.75 | dd | 4.5 - 5.0, 1.5 - 2.0 |

| m-tolyl-H2' | 7.60 - 7.70 | s | - |

| m-tolyl-H4' | 7.35 - 7.45 | d | 7.5 - 8.0 |

| m-tolyl-H5' | 7.30 - 7.40 | t | 7.5 - 8.0 |

| m-tolyl-H6' | 7.50 - 7.60 | d | 7.5 - 8.0 |

| m-tolyl-CH₃ | 2.40 - 2.50 | s | - |

Note: This table represents predicted values based on known chemical shift ranges for similar structural motifs and should not be considered as experimentally verified data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, carbonyl, alkyl).

For a related compound, (4-Methoxyphenyl)(m-tolyl)methanone, the carbonyl carbon appears at δ 195.8 ppm, while the aromatic carbons are observed in the range of δ 163.1-113.5 ppm, and the methyl carbon is at δ 21.3 ppm. rsc.org The ¹³C NMR spectrum of Pyridin-3-yl(m-tolyl)methanone would be expected to show a characteristic signal for the ketone carbonyl group and a series of signals corresponding to the carbons of the pyridine and m-tolyl rings.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 195.0 - 197.0 |

| Pyridine-C2 | 152.0 - 154.0 |

| Pyridine-C3 | 133.0 - 135.0 |

| Pyridine-C4 | 137.0 - 139.0 |

| Pyridine-C5 | 123.0 - 125.0 |

| Pyridine-C6 | 149.0 - 151.0 |

| m-tolyl-C1' | 137.0 - 139.0 |

| m-tolyl-C2' | 130.0 - 132.0 |

| m-tolyl-C3' | 138.0 - 140.0 |

| m-tolyl-C4' | 128.0 - 130.0 |

| m-tolyl-C5' | 132.0 - 134.0 |

| m-tolyl-C6' | 127.0 - 129.0 |

| m-tolyl-CH₃ | 20.0 - 22.0 |

Note: This table represents predicted values based on known chemical shift ranges for similar structural motifs and should not be considered as experimentally verified data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While specific 2D NMR data for Pyridin-3-yl(m-tolyl)methanone is not detailed in the provided search results, these techniques are crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the pyridine and m-tolyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the different fragments of the molecule, for instance, by observing a correlation from the protons on the rings to the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For Pyridin-3-yl(m-tolyl)methanone (C₁₃H₁₁NO), the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula with high confidence. While specific HRMS data for this compound was not found, this technique is a standard method for its characterization. For instance, similar compounds are routinely analyzed by HRMS to confirm their synthesis. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is often coupled with mass spectrometry. It is particularly useful for polar molecules as it typically produces protonated molecules [M+H]⁺. For Pyridin-3-yl(m-tolyl)methanone, ESI-MS would be expected to show a prominent signal corresponding to its protonated form, which would confirm its molecular weight. This technique is frequently used in the characterization of pyridine-containing compounds. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Typically, the IR spectrum of Pyridin-3-yl(m-tolyl)methanone would be expected to exhibit characteristic peaks corresponding to:

C=O (carbonyl) stretching: This is usually a strong and sharp peak, typically found in the region of 1650-1680 cm⁻¹ for aromatic ketones.

C-N (pyridine ring) stretching: These vibrations would appear in the fingerprint region, contributing to the complex pattern of bands.

Aromatic C-H stretching: These are expected to be observed above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands are anticipated in the 1400-1600 cm⁻¹ region, characteristic of the pyridine and tolyl rings.

C-H bending vibrations: These would be present in the fingerprint region and can help distinguish the substitution patterns on the aromatic rings.

Without experimental data, a definitive table of IR absorptions and their assignments for Pyridin-3-yl(m-tolyl)methanone cannot be constructed.

X-ray Crystallography for Solid-State Molecular Structure Determination

A search of crystallographic databases and scientific literature did not yield any published single-crystal X-ray diffraction data for Pyridin-3-yl(m-tolyl)methanone. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.

X-ray crystallography would provide unequivocal proof of the molecular structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, offering insights into the conformation of the molecule, including the dihedral angle between the pyridine and m-tolyl rings. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the solid-state architecture.

Interactive Data Table: Crystallographic Data for Pyridin-3-yl(m-tolyl)methanone

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

Experimental data on the ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopic properties of Pyridin-3-yl(m-tolyl)methanone are not available in the reviewed literature.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For Pyridin-3-yl(m-tolyl)methanone, one would expect to observe absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group. The solvent environment can influence the position and intensity of these absorption maxima (λmax).

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. If Pyridin-3-yl(m-tolyl)methanone is fluorescent, this analysis would reveal its emission maxima, quantum yield, and excited-state lifetime. These properties are sensitive to the molecular structure and the surrounding environment.

Interactive Data Table: Spectroscopic Properties of Pyridin-3-yl(m-tolyl)methanone

| Spectroscopic Property | Wavelength (nm) | Molar Absorptivity (ε) | Solvent |

| λmax (Absorption) | Data not available | Data not available | Data not available |

| λem (Emission) | Data not available | N/A | Data not available |

Theoretical and Computational Studies

Conformational Analysis and Energetics

No literature detailing the conformational analysis, potential energy surfaces, or relative energies of different conformers of Pyridin-3-yl(m-tolyl)methanone could be retrieved.

While computational studies exist for analogous compounds such as isomers or other pyridine (B92270) derivatives, the strict requirement for data pertaining solely to Pyridin-3-yl(m-tolyl)methanone cannot be met. Generating content for the requested outline would necessitate speculation or the use of data from different molecules, which would be scientifically inaccurate. Further research or new computational studies would be required to generate the specific data needed for this article.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For Pyridin-3-yl(m-tolyl)methanone, theoretical calculations can provide predictions for various spectroscopic techniques.

NMR Spectroscopy: By employing methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the nuclear magnetic shielding tensors and, consequently, the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. The resulting IR spectrum, with characteristic peaks for the C=O stretch of the ketone and the various C-H and C-N vibrations of the aromatic rings, can be a key identifier for the compound.

Table 2: Predicted Spectroscopic Data for Pyridin-3-yl(m-tolyl)methanone

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~195 ppm |

| ¹H NMR | Pyridine Protons | 7.5 - 9.0 ppm |

| ¹H NMR | Tolyl Protons | 7.0 - 7.5 ppm |

| IR | C=O Stretch | ~1660 cm⁻¹ |

Note: These are approximate values based on typical ranges for similar functional groups and would be refined by specific quantum chemical calculations.

Structure-Reactivity Relationships and Ligand Steric Descriptors in Catalysis

The electronic and steric properties of Pyridin-3-yl(m-tolyl)methanone are critical in determining its reactivity and its potential application as a ligand in catalysis. Computational methods can quantify these properties and establish structure-reactivity relationships.

Electronic Parameters: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential coordination site for metal catalysts. The electron-donating or -withdrawing nature of the m-tolylmethanone substituent influences the basicity of the pyridine nitrogen. This can be quantified by calculating parameters such as the Natural Population Analysis (NPA) charge on the nitrogen atom or the energy of the highest occupied molecular orbital (HOMO), which is often localized on the pyridine ring.

Steric Descriptors: The size and shape of the ligand are crucial for the stability and activity of a metal complex. Steric descriptors, such as the Tolman cone angle or the percent buried volume (%Vbur), can be calculated from the computationally optimized 3D structure of the molecule when coordinated to a metal center. These parameters provide a quantitative measure of the steric bulk around the coordinating nitrogen atom, which can influence the accessibility of the metal center to substrates and, therefore, the catalytic activity and selectivity. While specific studies on Pyridin-3-yl(m-tolyl)methanone as a ligand are limited, general principles of ligand design in catalysis suggest that the steric and electronic profile of this molecule could be tuned for specific applications.

Applications in Materials Science and Organic Synthesis

Functional Materials Development

The exploration of novel organic molecules for advanced materials is a burgeoning area of research. Pyridin-3-yl(m-tolyl)methanone and its derivatives are being investigated for their potential contributions to functional materials, particularly in the realm of electronics and photonics.

The electronic properties of molecules are fundamental to their application in advanced materials. The arrangement of the pyridine (B92270) ring in donor-acceptor structured molecules can significantly influence their photophysical characteristics. For instance, positional isomerization of the pyridine ring in certain luminogens affects molecular configuration and conjugation, leading to altered absorption and fluorescence emission spectra. mdpi.com This principle suggests that the specific placement of the nitrogen atom in the pyridine ring of Pyridin-3-yl(m-tolyl)methanone can be a critical factor in tuning its electronic behavior for the development of specialized materials.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. magtech.com.cn This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. mdpi.comacs.org The AIE phenomenon holds significant promise for various applications, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. magtech.com.cnresearchgate.net

Research into phenylmethylene pyridineacetonitrile derivatives, which share structural similarities with Pyridin-3-yl(m-tolyl)methanone, has shown that these compounds can exhibit AIE characteristics. The fluorescence quantum yield and lifetime of these materials are influenced by the substitution pattern on the pyridine ring. mdpi.com For example, a study on positional isomers of a pyridine-containing AIE luminogen revealed that the meta-substituted isomer, akin to the structure of Pyridin-3-yl(m-tolyl)methanone, displayed distinct photophysical properties.

| Compound | Substitution Position | Fluorescence Quantum Yield (Film) | Fluorescence Lifetime (Film, ns) |

| o-DBCNPy | ortho | 0.81 | 7.96 |

| m-DBCNPy | meta | 0.49 | - |

| p-DBCNPy | para | - | - |

| Data adapted from studies on phenylmethylene pyridineacetonitrile derivatives, demonstrating the influence of pyridine ring substitution on AIE properties. mdpi.com |

This data underscores the potential for Pyridin-3-yl(m-tolyl)methanone and its derivatives to contribute to the growing field of AIE materials. Further research could focus on leveraging its specific structure to fine-tune AIE properties for targeted applications.

The development of efficient and stable materials for organic light-emitting diodes (OLEDs) is a major focus in materials science. Materials with AIE properties are particularly attractive for OLED applications because they can overcome the aggregation-caused quenching (ACQ) that often limits the performance of conventional luminophores in the solid state. acs.orgbeilstein-journals.org

Pyridine-containing compounds are frequently utilized in various layers of OLED devices, including the emissive layer (EML), hole-transporting layer (HTL), and electron-transporting layer (ETL). mdpi.commdpi.com For example, 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene (TmPyPB) is a known electron-transporting material used in phosphorescent OLEDs. mdpi.com The incorporation of a pyridine moiety can enhance charge transport and injection properties, contributing to improved device efficiency and stability.

Given the AIE potential of similar structures, Pyridin-3-yl(m-tolyl)methanone could serve as a scaffold for designing new emissive materials for non-doped OLEDs. mdpi.com The electroluminescence performance of OLEDs based on pyridine-containing AIEgens has been shown to be dependent on the substitution position of the pyridine ring, with ortho-substituted derivatives in one study showing superior external quantum efficiency (EQE). mdpi.com This highlights the importance of molecular design in optimizing materials for OLED technologies, a field where Pyridin-3-yl(m-tolyl)methanone could play a valuable role.

Intermediates and Building Blocks in Complex Molecule Synthesis

Beyond its applications in materials science, Pyridin-3-yl(m-tolyl)methanone is a valuable intermediate in organic synthesis. Its chemical structure offers multiple reactive sites that can be exploited to construct more complex molecular architectures, particularly nitrogen-containing heterocycles.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and other functional organic molecules. mdpi.com The carbonyl group and the pyridine ring in Pyridin-3-yl(m-tolyl)methanone make it a suitable precursor for the synthesis of a variety of heterocyclic systems.

Oxadiazoles: 1,3,4-Oxadiazoles are a class of five-membered heterocycles with various biological activities. A common synthetic route to 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using dehydrating agents or the reaction of acid hydrazides with carboxylic acids. mdpi.comnih.gov The carbonyl group in Pyridin-3-yl(m-tolyl)methanone can be transformed into a hydrazone, which can then undergo cyclization to form an oxadiazole ring.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. mdpi.com They are commonly synthesized via the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govdergipark.org.tr While Pyridin-3-yl(m-tolyl)methanone is not a 1,3-dicarbonyl compound itself, it can be a starting material for creating intermediates that are suitable for pyrazole (B372694) synthesis. For example, α,β-unsaturated ketones derived from it can react with hydrazines to yield pyrazolines, which can then be oxidized to pyrazoles. nih.gov

Azetidinones: Azetidinones, also known as β-lactams, are four-membered cyclic amides that form the core structure of many important antibiotics. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic method for preparing azetidinones. mdpi.com The carbonyl group of Pyridin-3-yl(m-tolyl)methanone can be converted into an imine, which can then react with a suitable ketene to form an azetidinone ring.

Imidazo[1,2-a]pyridines: Imidazo[1,2-a]pyridines are fused heterocyclic systems with a wide range of biological activities. nih.gov They are often synthesized through the reaction of 2-aminopyridines with α-haloketones (Tschitschibabin reaction) or through multi-component reactions like the Groebke–Blackburn–Bienaymé reaction. mdpi.comnih.govorganic-chemistry.org The ketone functionality of Pyridin-3-yl(m-tolyl)methanone allows for its conversion into an α-haloketone, making it a potential substrate for the synthesis of imidazo[1,2-a]pyridines.

The pyridine scaffold is of significant interest in medicinal chemistry due to its ability to improve the aqueous solubility of molecules and its presence in numerous therapeutic agents. nih.govresearchgate.net Pyridin-3-yl(m-tolyl)methanone can serve as a versatile starting point for the construction of novel molecular scaffolds. The combination of the pyridine ring and the tolyl group provides a framework that can be further functionalized at various positions. This allows for the systematic exploration of chemical space and the generation of libraries of compounds for screening in drug discovery and other areas of chemical research. The adaptability of the pyridine nucleus makes it a valuable component in the design of new molecules with tailored properties. researchgate.net

Catalysis and Ligand Design7.3.1. Use as Ligands in Metal-Catalyzed Transformations7.3.2. Development of Novel Catalytic Systems

Without any research findings on the catalytic activity or ligand properties of Pyridin-3-yl(m-tolyl)methanone, a scientifically accurate and informative article adhering to the provided outline cannot be generated.

Future Research Horizons for Pyridin-3-yl(m-tolyl)methanone

While the landscape of chemical research has extensively covered many pyridine-containing compounds, Pyridin-3-yl(m-tolyl)methanone remains a molecule with significant unexplored potential. Its unique structural arrangement, featuring a pyridin-3-yl group linked to a meta-tolyl moiety through a ketone bridge, presents a compelling platform for future scientific inquiry. The strategic placement of the nitrogen atom in the pyridine ring and the methyl group on the phenyl ring offers nuanced electronic and steric properties that are yet to be fully leveraged. This article outlines key future research directions that could unlock the scientific and technological potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for Pyridin-3-yl(m-tolyl)methanone, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Pyridin-3-yl(m-tolyl)methanone can be synthesized via palladium-catalyzed cross-coupling reactions or iodine-mediated oxidative cyclization. For example, a palladium(II) acetate-catalyzed coupling between pyridine derivatives and m-tolyl ketones under reflux conditions has yielded intermediates with ~47% efficiency . Optimization strategies include:

- Electron-rich substituents : Meta-substituted electron-donating groups (e.g., methoxy) on the pyridine ring improve yields by enhancing reactivity (81–93% yields observed in analogous systems) .

- Solvent-free (neat) conditions : I₂-catalyzed intramolecular oxidative amination reduces side reactions and improves atom economy .

- Temperature control : Reactions at 80–100°C balance kinetic efficiency and thermal stability of intermediates.

Q. What spectroscopic and crystallographic methods are recommended for characterizing Pyridin-3-yl(m-tolyl)methanone?

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 7.17–7.27 ppm for m-tolyl) and pyridin-3-yl protons (δ 8.5–8.8 ppm). ¹³C NMR confirms carbonyl resonance at ~170 ppm .

- IR Spectroscopy : Detect the ketone C=O stretch at ~1618 cm⁻¹ and aromatic C-H stretches at ~3018 cm⁻¹ .

- X-ray Crystallography : Refinement using SHELXL (via the SHELX suite) resolves molecular packing and torsional angles. For disordered crystals, apply TWIN/BASF commands to model twinning .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyridine and m-tolyl rings influence reactivity and regioselectivity in cross-coupling reactions?

Methodological Answer:

- Electron-donating groups (EDGs) : EDGs (e.g., -OCH₃) on the pyridine ring lower the activation energy for nucleophilic attack, increasing reaction rates. For example, para-methoxy substituents improve yields by 15–20% in analogous systems .

- Steric hindrance : Bulky substituents at the ortho position of the m-tolyl group reduce regioselectivity by hindering catalyst access. Computational modeling (DFT) can predict steric maps to guide substituent placement .

- Kinetic vs. thermodynamic control : High-temperature conditions favor thermodynamic products (e.g., para-substituted isomers), while low temperatures stabilize kinetic intermediates.

Q. What are the challenges in resolving crystallographic disorder or twinning in Pyridin-3-yl(m-tolyl)methanone derivatives, and how can SHELXL address these issues?

Methodological Answer:

- Disorder : Flexible methanone moieties often exhibit rotational disorder. Use PART commands in SHELXL to model alternate conformations and refine occupancy ratios .

- Twinning : Apply the TWIN/BASF command to refine twin fractions (e.g., 0.35 for pseudo-merohedral twinning). High-resolution data (d ≤ 0.8 Å) improves the reliability of twin-law identification .

- Validation : Cross-validate refined structures using R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to detect residual electron density.

Q. How can computational chemistry approaches like DFT predict electronic properties and reaction pathways of Pyridin-3-yl(m-tolyl)methanone?

Methodological Answer:

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilicity. Pyridin-3-yl(m-tolyl)methanone typically exhibits a HOMO localized on the pyridine ring and LUMO on the carbonyl, guiding site-specific reactivity .

- Transition-state modeling : Use Gaussian09 with B3LYP/6-31G(d) to map energy profiles for cross-coupling steps. IRC (intrinsic reaction coordinate) analysis confirms mechanistic pathways .

- Solvent effects : PCM (Polarizable Continuum Model) simulations in toluene or DMF replicate experimental solvent interactions.

Q. What strategies reconcile contradictory biological activity data between Pyridin-3-yl(m-tolyl)methanone and its structural analogs?

Methodological Answer:

- Comparative assays : Test analogs (e.g., NSI-189, a neurogenic methanone derivative) under standardized conditions (e.g., IC₅₀ assays for kinase inhibition) to isolate substituent effects .

- Metabolic stability studies : Use LC-MS to quantify hepatic clearance differences caused by pyridine N-oxidation or m-tolyl methyl hydroxylation.

- Docking simulations : AutoDock Vina predicts binding affinities to target proteins (e.g., serotonin receptors), explaining potency variations among analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.